![molecular formula C20H17FN6O2 B2929437 2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide CAS No. 893935-38-1](/img/structure/B2929437.png)
2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been synthesized through a three-step reaction sequence . This process involves five reactive centers (amide, amine, carbonyl, azide, and alkyne) and has been used for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Scientific Research Applications
Antiproliferative Agent in Cancer Research
The structural complexity of this compound, particularly the presence of the triazolopyrimidine moiety, indicates potential utility as an antiproliferative agent. Compounds with similar structures have been tested for their effectiveness against various human cancer cell lines . This suggests that our compound could be synthesized and evaluated for its ability to inhibit the growth of cancer cells, contributing to the development of new chemotherapeutic agents.
Synthesis of Privileged Scaffold Derivatives
Privileged scaffolds are core structures found in a significant proportion of drugs due to their favorable pharmacological profiles. The triazolopyrimidine core of this compound is considered a privileged scaffold. Therefore, it could be used to generate molecular libraries for medicinal chemistry, aiding in the discovery of new drugs .
Development of Atom-Economical Synthesis Methods
The compound’s synthesis could involve atom-economical, one-pot procedures that minimize chemical waste and time consumption. This aligns with the principles of green chemistry and could lead to more sustainable practices in chemical synthesis .
Stereochemistry and Relative Configuration Studies
Due to the compound’s intricate structure, it could serve as a subject for studying stereochemistry and relative configuration. Understanding the spatial arrangement of its atoms could provide insights into the relationship between structure and activity, which is crucial in drug design .
Enantioselective Synthesis Research
The compound could be synthesized using enantiomeric starting materials to produce enantiomerically pure substances. This is particularly important in pharmaceuticals, where the activity of a drug can be highly dependent on its chirality .
Ring System Exploration
The compound includes a novel heterocyclic ring system, which could be explored further. Investigating new ring systems like the one present in this compound can lead to the discovery of new pharmacophores and the development of drugs with novel mechanisms of action .
properties
IUPAC Name |
2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2/c21-15-7-4-8-16(11-15)27-19-18(24-25-27)20(29)26(13-23-19)12-17(28)22-10-9-14-5-2-1-3-6-14/h1-8,11,13H,9-10,12H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHWZEGMHFFQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide |
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